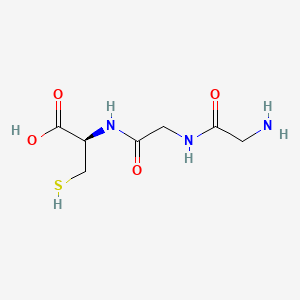

Glycyl-glycyl-cysteine

Descripción

Significance of Glycyl-glycyl-cysteine as a Tripeptide Scaffold in Biological Systems

The primary significance of this compound (GGC) in biological research stems from its utility as a tripeptide scaffold. The presence of a terminal cysteine residue provides a chemically reactive thiol group (-SH) that is central to its function in experimental systems. This thiol group can readily form disulfide bonds, making GGC and cysteine-containing peptides crucial for creating cross-linked peptide structures to study protein interactions and three-dimensional conformations. ontosight.ai

Researchers utilize GGC in several key areas:

Metal Ion Chelation: The thiol group, along with the adjacent amide groups, can act as a ligand to chelate metal ions. This property is explored in the study of metalloproteins and in the design of molecules to sequester specific metal ions.

Bioconjugation: The reactivity of the cysteine thiol allows for the site-specific attachment of probes, drugs, or other molecules. This makes GGC a useful building block for creating targeted therapeutic agents or diagnostic tools.

Enzyme Substrate Assays: GGC has been identified as a superior substrate for certain enzymes compared to more complex peptides. For instance, it is used in assays for sulfhydryl oxidase activity, as its oxidation is direct and avoids confounding side reactions that can occur with substrates like glutathione (B108866). nih.gov

Prebiotic Chemistry Models: Cysteine-containing peptide scaffolds, including sequences analogous to GGC, have been used in models exploring the prebiotic formation of peptides, demonstrating how simple, activated amino acids could form peptide bonds on a template. nih.gov

The simplicity of the glycyl components combined with the functionality of the cysteine residue provides a versatile and controllable model for investigating fundamental biochemical processes.

Historical Context of this compound Research in Peptide Chemistry and Metabolism

The study of simple peptides like this compound is intrinsically linked to the history of peptide chemistry, which began in the early 20th century. Emil Fischer's pioneering work, including the first synthesis of the dipeptide glycyl-glycine in 1901, laid the foundation for the field. nih.govnih.gov The subsequent development of methods for protecting reactive amino acid side chains, such as the thiol group of cysteine, was a critical advancement. nih.govacs.org These techniques enabled the controlled synthesis of specific peptide sequences, including GGC, allowing for detailed investigation of their properties.

In the realm of metabolism, research has highlighted the role of enzymes like γ-glutamyltransferase (GGT) in the breakdown of glutathione, a crucial antioxidant tripeptide (glutamate-cysteine-glycine). This process can lead to the formation of smaller peptides, including the dipeptide glycyl-cysteine. researchgate.net Studies have shown that glycyl-cysteine can accumulate in the extracellular space and is itself a reactive metabolite. researchgate.net

A notable finding from 1985 demonstrated that bovine kidney sulfhydryl oxidase catalyzes the direct oxidation of this compound to its disulfide form. nih.gov This established GGC as a specific and reliable substrate for assaying this enzyme's activity, distinguishing it from glutathione, whose metabolic pathway can be more complex. nih.gov More recent research continues to explore the roles of glycyl-radical enzymes, where cysteine residues play a critical catalytic role, further underscoring the importance of understanding the chemistry of glycine- and cysteine-containing peptides in biological systems. nih.govwikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOGEHIWMJMAHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241827 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-30-1 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Dynamics of Glycyl Glycyl Cysteine

Enzymatic Pathways Leading to Glycyl-glycyl-cysteine Formation

The generation of this compound is not a primary biosynthetic pathway but rather a consequence of the broader metabolism of glutathione (B108866) and related compounds. The key enzyme implicated in these processes is γ-glutamyl transpeptidase.

Role of γ-Glutamyl Transpeptidase in Glutathione Metabolism and this compound Generation

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the breakdown of extracellular glutathione. nih.govnih.gov This enzyme is the only one known to cleave the unique γ-glutamyl bond present in glutathione. nih.gov The primary function of GGT is to transfer the γ-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid or another peptide. This transpeptidation reaction results in the formation of a new γ-glutamyl compound and the release of the dipeptide cysteinyl-glycine. nih.govnih.gov

While the primary documented role of GGT is the degradation of glutathione, the transpeptidation mechanism theoretically allows for the synthesis of other peptides. The formation of this compound through GGT catalysis would require a γ-glutamyl donor and a glycyl-glycine acceptor. However, the more significant pathway involving GGT is the catabolism of glutathione, which provides precursor molecules for intracellular synthesis of other compounds. nih.gov The physiological reaction catalyzed by GGT is predominantly the hydrolysis of the gamma-glutamyl bond. nih.gov

Specific Precursor Utilization in Biosynthetic Routes, e.g., in Allium Flavor Precursor Synthesis

The biosynthesis of flavor precursors in plants of the Allium genus, such as onions and garlic, provides a well-studied example of glutathione metabolism where related peptides are synthesized. The characteristic flavors of these plants are derived from S-alk(en)yl cysteine sulphoxides. oup.comnih.gov The biosynthetic pathway for these compounds utilizes glutathione as a starting molecule. oup.com

The proposed pathway involves the S-alk(en)ylation of the cysteine residue within the glutathione molecule. oup.com This is followed by the enzymatic removal of the glycyl group via transpeptidation, a reaction that is characteristic of GGT. oup.com This step results in the formation of γ-glutamyl-S-alk(en)yl-cysteine. Subsequently, the γ-glutamyl group is removed to yield the S-alk(en)yl-cysteine, which is then oxidized to form the flavor precursor. While this pathway highlights the cleavage of the glycyl moiety from a glutathione conjugate, it does not directly implicate this compound as an intermediate. Instead, it demonstrates the utilization of glutathione-derived structures in the synthesis of secondary metabolites.

Intracellular and Extracellular Fate of this compound

Once formed, this compound is subject to further metabolic processes, including degradation and transport across cellular membranes.

Hydrolysis and Degradation Pathways of this compound

This compound, like other small peptides, can be broken down into its constituent amino acids by peptidases. More specifically, a known degradation pathway for Glycyl-glycyl-L-cysteine involves its direct oxidation. Renal sulfhydryl oxidase has been shown to catalyze the oxidation of the cysteine residue in Glycyl-glycyl-L-cysteine to form its disulfide dimer. illinois.edu This reaction represents a specific catabolic fate for the tripeptide. The Human Metabolome Database also classifies glycyl-cysteine as a dipeptide that is an incomplete breakdown product of protein digestion or catabolism, suggesting its transient nature before further proteolysis. hmdb.ca

Intercellular Exchange and Transport Mechanisms, e.g., between Astrocytes and Neurons

The central nervous system exhibits a sophisticated intercellular communication system, particularly between astrocytes and neurons, for the supply of metabolic precursors. Astrocytes are known to synthesize and release glutathione into the extracellular space. mdpi.com This extracellular glutathione is then catabolized by GGT located on the cell surface of other cells, including neurons. nih.govmdpi.com This process releases dipeptides like cysteinyl-glycine, which can be taken up by neurons and used for the intracellular synthesis of their own glutathione. This metabolic interplay ensures that neurons, which have a high demand for antioxidants but limited synthetic capacity for its precursors, are adequately supplied. While this demonstrates the exchange of glutathione metabolites, there is no direct evidence for the specific transport of this compound between astrocytes and neurons. The focus of this intercellular exchange is on providing the building blocks for neuronal glutathione synthesis.

Regulation of this compound Levels in Biological Systems

The concentration of this compound in biological systems is not independently regulated but is rather a function of the metabolic flux through the glutathione pathway. Therefore, its levels are indirectly controlled by the factors that govern glutathione synthesis and degradation.

The key determinants of this compound levels include:

Availability of Precursors: The intracellular concentrations of glycine (B1666218) and cysteine, the building blocks of this compound, are critical. The synthesis of these amino acids is tightly regulated by cellular metabolic needs. mdpi.comnih.gov

Activity of γ-Glutamyl Transpeptidase (GGT): The expression and activity of GGT are crucial for both the breakdown of extracellular glutathione, which can initiate the cascade leading to precursor availability, and the potential transpeptidation reactions that could form GGC. GGT expression can be induced by oxidative stress, suggesting a mechanism for upregulating the processing of glutathione and its derivatives under conditions of cellular stress. nih.govresearcher.liferesearchgate.net

In essence, the regulation of this compound is subordinate to the comprehensive control of cellular thiol and amino acid metabolism, with GGT activity being a primary enzymatic control point.

Enzymology and Substrate Specificity of Glycyl Glycyl Cysteine Interactions

Glycyl-glycyl-cysteine as a Substrate for Oxidoreductases

The susceptibility of the cysteine residue's sulfhydryl group to oxidation makes this compound a substrate for oxidoreductases. These enzymes catalyze the transfer of electrons, often utilizing molecular oxygen as an acceptor, leading to the formation of disulfide bonds.

Bovine kidney sulfhydryl oxidase, also known as glutathione (B108866) oxidase, has been shown to effectively catalyze the oxidation of this compound. nih.gov Research using high-pressure liquid chromatography to monitor the reaction confirmed that the enzyme facilitates the direct oxidation of this compound to its corresponding disulfide form. nih.gov Significantly, no other metabolic byproducts were detected, indicating a specific and direct enzymatic action. nih.gov

This specificity has led to the proposal of this compound as a more suitable substrate for routine sulfhydryl oxidase assays compared to glutathione. nih.gov The oxidation of glutathione can sometimes be initiated by the cleavage of its gamma-peptide bond by γ-glutamyltransferase, which can lead to inaccurate, falsely positive results in assays where sulfhydryl oxidase itself is not present. nih.gov The direct oxidation of this compound by sulfhydryl oxidase avoids this potential complication, offering a more reliable measure of the enzyme's activity. nih.gov

| Substrate | Enzymatic Reaction | Assay Suitability Notes |

|---|---|---|

| This compound | Direct oxidation to its disulfide form by sulfhydryl oxidase. nih.gov | Considered well-suited for routine assays due to direct oxidation pathway. nih.gov |

| Glutathione | Can be oxidized by sulfhydryl oxidase, but also susceptible to initial cleavage by γ-glutamyltransferase. nih.gov | Potential for falsely positive results if γ-glutamyltransferase is present. nih.gov |

Peptidases and Endopeptidases Interacting with Glycyl-Containing Peptides

The presence of glycyl residues makes peptides containing this sequence, such as this compound, targets for specific peptidases. These enzymes exhibit a high degree of specificity for cleaving peptide bonds adjacent to glycine (B1666218).

Glycyl endopeptidase, a cysteine endopeptidase belonging to the papain family, is characterized by its stringent specificity for cleaving peptide bonds exclusively at the C-terminal side of glycyl residues. youtube.com Structural studies of glycyl endopeptidase from Carica papaya have elucidated the basis for this unique substrate preference. The S1 substrate-binding site of this enzyme is significantly different from that of papain. youtube.com Specifically, residues that are glycines in papain (at positions 23 and 65) are replaced by glutamic acid and arginine in glycyl endopeptidase. youtube.com The side chains of these bulkier residues create a barrier across the binding pocket, sterically hindering substrate residues with large side chains from entering the S1 subsite and thus ensuring only glycine can be accommodated. youtube.com

The C54 family of peptidases, also known as autophagins, are cysteine endopeptidases that demonstrate a distinct specificity for cleaving glycyl bonds. sigmaaldrich.com These enzymes are integral to autophagy, a cellular process for degrading and recycling cellular components. sigmaaldrich.comnih.gov A key step in autophagy is the processing of proteins homologous to the yeast Atg8, such as the mammalian protein LC3. researchgate.net

The precursor form of LC3 (proLC3) is cleaved by a C54 peptidase, Atg4, to expose a C-terminal glycine residue. sigmaaldrich.comresearchgate.net This cleavage is essential for the subsequent conjugation of phosphatidylethanolamine (B1630911) (PE) to the newly exposed glycine, a modification critical for the insertion of LC3 into the autophagosome membrane. sigmaaldrich.com The specificity of Atg4 is directed at the peptide bond following the glycine; for instance, yeast ATG4 peptidase cleaves the Gly116-Arg bond in Apg8/Aut7, and this Gly116 residue is indispensable for the cleavage to occur. sigmaaldrich.com This demonstrates the critical role of glycyl bond cleavage in the regulation of autophagy. sigmaaldrich.com

| Enzyme/Family | Type | Specificity Detail | Biological Process |

|---|---|---|---|

| Glycyl Endopeptidase | Cysteine Endopeptidase (Papain Family) youtube.com | Cleaves C-terminal to glycyl residues only. youtube.com | General Proteolysis |

| Family C54 Peptidases (e.g., Atg4) | Cysteine Endopeptidase (Autophagin) sigmaaldrich.com | Cleaves peptide bonds C-terminal to an essential glycine residue. sigmaaldrich.com | Autophagy (e.g., Atg8/LC3 processing). sigmaaldrich.comresearchgate.net |

In the context of in vitro cysteine protease assays, the dipeptide glycyl-glycine is not typically a direct modulator of enzymatic activity in the sense of being an inhibitor or activator. Instead, its primary role is as a component of buffer solutions. Glycyl-glycine is frequently used to prepare buffers that maintain a stable pH, which is a critical parameter for ensuring the reliability and reproducibility of enzyme activity measurements. Its zwitterionic nature allows it to effectively buffer in the near-neutral pH range where many enzymes, including cysteine proteases, exhibit optimal activity. Therefore, the presence of glycyl-glycine in these assays is foundational to creating a stable experimental environment rather than directly influencing the catalytic mechanism of the protease.

Mechanistic Studies of Enzymatic Reactions Involving this compound

Mechanistic studies on the interaction between sulfhydryl oxidase and this compound have clarified the reaction pathway. The enzyme utilizes molecular oxygen as an electron acceptor to catalyze the formation of a disulfide bond between two molecules of the tripeptide. nih.gov The reaction proceeds via the oxidation of the sulfhydryl (-SH) groups of the cysteine residues on two separate this compound molecules. nih.gov This results in the formation of a single disulfide-linked product and water, with no other intermediates or side products being observed. nih.gov This clean and direct oxidation highlights a straightforward catalytic mechanism for sulfhydryl oxidase with this specific substrate. nih.gov

Cellular and Molecular Functions of Glycyl Glycyl Cysteine in Research Models

Glycyl-glycyl-cysteine as a Precursor for Glutathione (B108866) Synthesis in Specific Cell Types, e.g., Neurons

While direct research on this compound (GGC) as a precursor for glutathione (GSH) synthesis in neurons is limited, extensive studies on the dipeptide cysteinyl-glycine (Cys-Gly) provide a strong inferential basis for its potential role. Neurons have a high demand for GSH, a critical antioxidant, but their ability to synthesize it is limited by the availability of the amino acid cysteine. nih.govnih.gov Research has shown that astrocytes, a type of glial cell in the brain, play a crucial role in supplying neurons with the necessary precursors for GSH synthesis. nih.govnih.gov

Astrocytes release GSH, which is then broken down by the ectoenzyme γ-glutamyl transpeptidase (GGT) into the dipeptide Cys-Gly. mdpi.commdpi.com This dipeptide is subsequently utilized by neurons as a direct precursor for their own GSH synthesis. nih.govnih.gov Studies on neuron-rich primary cultures have demonstrated that Cys-Gly is an excellent precursor for neuronal GSH, showing a concentration-dependent increase in intracellular GSH levels. nih.gov In fact, Cys-Gly was found to be as efficient as cysteine in promoting neuronal GSH synthesis, with both showing half-maximal effects at a concentration of approximately 5 μM. nih.govnih.gov This is significantly more efficient than another precursor, γ-glutamylcysteine (γ-Glu-Cys), which required a much higher concentration (around 200 μM) for a similar effect. nih.govnih.gov

The metabolic interaction between astrocytes and neurons, involving the supply of Cys-Gly, is considered essential for maintaining adequate neuronal GSH levels and protecting neurons from oxidative stress. nih.govmdpi.com Given that this compound is a tripeptide containing cysteine, it is plausible that it could be processed by cellular peptidases to release cysteine, which could then be incorporated into the glutathione synthesis pathway. However, the direct uptake and processing of GGC by neurons for this purpose requires further investigation.

| Precursor | Concentration for Half-Maximal Effect (μM) | Maximal GSH Levels Attained at Concentration (μM) |

|---|---|---|

| Cysteine | 5 | ~30 |

| Cys-Gly | 5 | ~30 |

| γ-Glu-Cys | 200 | 1000 |

Involvement in Thiol Homeostasis and Redox Regulation Research

Glutathione is the most abundant non-protein thiol in cells and a cornerstone of thiol-based redox homeostasis. mdpi.comnih.gov The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a primary indicator of the cellular redox state. mdpi.comnih.gov Under normal conditions, the GSH/GSSG ratio is high, reflecting a healthy reducing environment. nih.gov A decrease in this ratio is a hallmark of oxidative stress. mdpi.com

As a potential source of cysteine, this compound can contribute to the maintenance of the GSH pool. Cysteine itself is a crucial component of the cellular antioxidant network, and its availability is often the rate-limiting factor for GSH synthesis. nih.govresearchgate.net Therefore, peptides that can deliver cysteine to cells, such as GGC, are of significant interest in research focused on bolstering cellular defenses against oxidative damage. The involvement of such peptides in thiol homeostasis extends beyond just GSH synthesis; the thiol group can directly participate in redox reactions and is a target for various post-translational modifications that regulate protein function. frontiersin.orgnih.gov

Research on Peptide Cross-Linking and Protein Modification with Related S-Glycyl-L-Cysteine Analogs

The unique reactivity of the cysteine thiol group makes it a prime target for chemical modifications, including peptide cross-linking and protein engineering. sci-hub.senih.gov Research in this area has explored the use of cysteine-containing peptides and their analogs for creating novel biomolecular structures and functionalities. While direct studies on this compound for these applications are not extensively documented, research on structurally related peptides, such as those based on the glutathione (γ-Glu-Cys-Gly) backbone, provides valuable insights.

One area of active research is the use of enzymes to catalyze site-specific modifications of proteins. For instance, a promiscuous glutathione S-transferase (GST) has been shown to catalyze the "click" ligation of glycyl-modified GSH-based peptides to other molecules. nih.gov This enzymatic approach allows for the selective modification of a cysteine residue within a specific peptide sequence, offering a powerful tool for protein engineering and the development of bioconjugates. nih.gov

Furthermore, cysteine residues are frequently used to create stable cyclic peptides through the formation of disulfide bonds or by cross-linking with bifunctional reagents. uq.edu.auresearchgate.net These "stapled" peptides often exhibit enhanced stability and biological activity. The principles of cysteine-based cross-linking could theoretically be applied to peptides containing the this compound sequence to generate constrained peptide structures with potentially novel properties.

| Modification Type | Key Findings | Potential Application |

|---|---|---|

| Enzymatic Ligation | Glutathione S-transferase can catalyze the site-specific modification of cysteine in GSH-based peptides. nih.gov | Protein engineering, bioconjugation. |

| Peptide Stapling | Cross-linking of two cysteine residues can create stable, cyclic peptides with enhanced biological activity. uq.edu.au | Development of therapeutic peptides. |

| Disulfide Bond Formation | Oxidative coupling of two cysteine residues forms a cystine bridge, a common method for peptide cyclization. researchgate.net | Stabilizing peptide and protein structures. |

This compound in the Context of Broader Amino Acid and Peptide Metabolism Studies

This compound, as a tripeptide, is situated within the broader landscape of amino acid and peptide metabolism. Upon introduction into a biological system, it would be subject to the actions of various peptidases and proteases that hydrolyze peptide bonds. The breakdown of GGC would release its constituent amino acids: two molecules of glycine (B1666218) and one molecule of cysteine.

Glycine is a non-essential amino acid with diverse metabolic roles. nih.gov It serves as a building block for proteins, a precursor for the synthesis of other important biomolecules like purines and porphyrins, and is involved in one-carbon metabolism. nih.gov Alterations in glycine metabolism have been linked to various metabolic diseases. nih.gov

Cysteine is a semi-essential sulfur-containing amino acid with a central role in cellular metabolism and defense. nih.gov Beyond its critical role in glutathione synthesis, cysteine is a precursor for other sulfur-containing molecules such as taurine and hydrogen sulfide. nih.gov It is also a key component of many proteins, where its thiol group can be involved in catalysis, metal coordination, and the formation of disulfide bonds that stabilize protein structure. nih.gov

The metabolic fate of this compound is therefore intertwined with the metabolic pathways of its constituent amino acids. The study of how this tripeptide is absorbed, distributed, metabolized, and excreted would provide a more complete understanding of its biological activities and its potential contributions to the cellular pools of glycine and cysteine.

Advanced Methodologies for the Study of Glycyl Glycyl Cysteine

Chromatographic Separation Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of Glycyl-glycyl-cysteine from other biomolecules in intricate biological matrices. The choice of technique is often dictated by the specific requirements of the analysis, such as the need for high throughput, resolution, or sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantification of peptides like this compound in biological fluids such as plasma, urine, and cell extracts. Given the peptide's structure, which includes a thiol group from the cysteine residue, a common strategy involves pre-column derivatization. This process serves two primary purposes: it enhances the stability of the thiol group, preventing oxidation, and it introduces a chromophore or fluorophore to the molecule, significantly improving detection sensitivity.

A typical HPLC workflow for this compound quantification involves several key steps. First, the biological sample is treated to reduce any existing disulfide bonds, ensuring all cysteine residues are in their free thiol form. Subsequently, a derivatizing agent is added. Reagents such as monobromobimane (MBB) or 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) react specifically with the thiol group to form a stable, highly fluorescent or UV-absorbent derivative.

The derivatized sample is then injected into an HPLC system, commonly equipped with a reversed-phase C18 column. Separation is achieved by running a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile, allowing for the distinct elution of the derivatized peptide from other sample components. Detection is then performed using a fluorescence or UV detector set to the specific excitation and emission wavelengths of the chosen derivatizing agent. This methodology provides excellent linearity and low detection limits, often in the sub-micromolar range, making it suitable for quantifying physiological concentrations of thiol-containing peptides.

Table 1: Example HPLC Method Parameters for Thiol-Containing Peptide Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Derivatization Agent | Monobromobimane (MBB) |

| Detection | Fluorescence (Excitation: 380 nm, Emission: 480 nm) |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. This is achieved by utilizing columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC, particularly when coupled with mass spectrometry (UPLC-MS/MS), provides a powerful platform for targeted quantification.

The primary advantage of UPLC is its ability to achieve much sharper and narrower peaks compared to HPLC. This enhanced chromatographic resolution is crucial when analyzing complex biological samples, as it allows for better separation of the target peptide from isobaric interferences. The increased speed of UPLC systems also facilitates higher sample throughput, a critical factor in large-scale clinical or metabolic studies. Similar to HPLC, pre-column derivatization can be employed to enhance chromatographic retention and ionization efficiency in the mass spectrometer. The combination of UPLC's superior separation power with the specificity of tandem mass spectrometry detection results in highly sensitive and accurate quantification of this compound, even at very low concentrations in biological matrices.

While less common for tripeptides than liquid chromatography, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have specific applications in peptide analysis.

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Peptides like this compound are inherently non-volatile. Therefore, their analysis by GC necessitates a derivatization step to increase volatility. This typically involves silylation, where active hydrogens on the amine, carboxyl, and thiol groups are replaced with trimethylsilyl (TMS) groups. The derivatized peptide can then be separated on a GC column and detected by a mass spectrometer (GC-MS). The resulting mass spectrum provides structural information based on the fragmentation pattern of the derivatized molecule. While effective, the multi-step sample preparation can be complex. Predicted GC-MS data for the related dipeptide, Glycyl-glycine, shows characteristic fragments that can be used for its identification.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative analysis of amino acids and peptides. In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The polarity of the peptide, influenced by its amino acid composition, determines its mobility. The result is visualized as spots, and the retention factor (Rf value) — the ratio of the distance traveled by the spot to the distance traveled by the solvent front — can be used for identification by comparison to a standard. For this compound, different solvent systems can be employed to achieve separation, and visualization is typically accomplished by spraying with a reagent like ninhydrin, which reacts with the primary amine groups to produce a colored spot.

Table 2: Representative Rf Values for Amino Acids in a TLC System

| Amino Acid | Mobile Phase System | Approximate Rf Value |

| Glycine (B1666218) | n-Butanol:Acetic Acid:Water (4:1:1) | 0.26 |

| Cysteine | n-Butanol:Acetic Acid:Water (4:1:1) | 0.35 |

| Alanine | n-Butanol:Acetic Acid:Water (4:1:1) | 0.38 |

| Glutamic Acid | n-Butanol:Acetic Acid:Water (4:1:1) | 0.33 |

| Note: Rf values are highly dependent on experimental conditions (plate type, temperature, chamber saturation) and should be considered indicative. |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing precise molecular weight information and detailed structural insights through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile biomolecules like peptides. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte ions (e.g., [M+H]+) into the gas phase, which are then guided into the mass analyzer.

For this compound, ESI-MS can readily determine its molecular weight with high accuracy. The technique is particularly useful for confirming the identity of the peptide in purified samples or in fractions collected from chromatographic separations. Furthermore, ESI-MS can be used to study non-covalent interactions, such as the binding of metal ions to the cysteine residue of the peptide. The ability to analyze peptides directly from solution with minimal fragmentation makes ESI-MS a powerful tool for characterizing the intact molecule. The presence of the cysteine residue and its reactive thiol group can also be studied by reacting it with specific modifying agents, with the resulting mass shift easily detected by ESI-MS.

Tandem Mass Spectrometry (MS/MS) is the gold standard for peptide sequencing and definitive structural confirmation. In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the protonated this compound molecule, is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller fragment ions (product ions). The masses of these product ions are then measured in the second stage of the mass spectrometer.

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-type ions. A b-ion contains the N-terminus of the peptide, while a y-ion contains the C-terminus. By analyzing the mass differences between the peaks in the product ion spectrum, the amino acid sequence can be deduced. The fragmentation of the cysteine residue itself can also provide valuable information. For this compound, the MS/MS spectrum would be expected to show specific b- and y-ions that confirm the Gly-Gly-Cys sequence. For instance, the presence of a y1 ion would correspond to the cysteine residue, while a b2 ion would correspond to the Gly-Gly fragment. This detailed fragmentation pattern provides unambiguous identification of the peptide.

Table 3: Predicted Major Fragment Ions for Protonated this compound ([M+H]+) in MS/MS

| Ion Type | Sequence | Calculated m/z |

| b1 | G | 58.04 |

| b2 | GG | 115.06 |

| y1 | C | 122.03 |

| y2 | GC | 179.05 |

| Precursor | GGC | 236.07 |

Glow Discharge Mass Spectrometry for Trace Analysis

Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical technique renowned for its exceptional sensitivity in determining the elemental composition and impurities in solid materials, reaching trace and ultra-trace levels. eag.commatexcel.com The technique operates by sputtering a solid sample's surface with a low-pressure glow discharge plasma, which ionizes the atoms. ltschem.com These ions are then analyzed by a mass spectrometer to determine the elemental composition. mat-cs.com

While GDMS is a leading method for the bulk analysis of high-purity metals, alloys, and semiconductors eag.commst.or.jp, its direct application to the analysis of peptides like this compound is not conventional. The primary utility of GDMS lies in its ability to conduct full survey elemental analysis and quantify metallic and other elemental impurities with detection limits at the parts per billion (ppb) level. eag.comltschem.com

Key Features of GDMS:

| Feature | Description |

| High Sensitivity | Capable of detecting elements at sub-ppb levels. ltschem.com |

| Broad Elemental Coverage | Can detect and quantify a wide range of elements across the periodic table, with the exception of some light gases like hydrogen. ltschem.commat-cs.com |

| Direct Solid Sampling | Analyzes solid conductive and semi-conductive materials directly without the need for complex sample preparation. thermofisher.com |

| Depth Profiling | Offers the capability to analyze elemental distributions as a function of depth within a sample. mat-cs.com |

In the context of this compound, GDMS would not be the primary tool for molecular identification or structural elucidation. However, it could be employed in a highly specialized research context to determine the presence of trace elements or metallic contaminants within a purified, solid-state sample of the tripeptide. This could be relevant in studies investigating metal binding to the peptide or in assessing the purity of synthesized this compound.

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for investigating the intricate three-dimensional structure and conformational dynamics of peptides. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with X-ray crystallography, provide detailed insights into the molecular architecture of this compound.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to probe the secondary structure of peptides by examining the vibrational modes of the peptide backbone. oulu.fi The amide I and amide II bands are particularly informative in this regard.

Amide I: This band, occurring in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

Amide II: Found between 1500 and 1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III: This complex band, located in the 1200-1300 cm⁻¹ range, results from a mixture of C-N stretching, N-H bending, and other vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to these amide vibrations, as well as contributions from the glycine and cysteine side chains. For instance, a signal around 1400 cm⁻¹ can be correlated with the plane bending of the methylene (-CH₂) groups in both glycine and cysteine residues. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. oulu.fi It is particularly sensitive to the vibrations of non-polar bonds and can be used to study the conformation of the peptide backbone and the environment of the cysteine side chain, including the S-H stretching vibration and the potential formation of disulfide bonds. rsc.org Studies on similar small peptides, such as polyglycine, have demonstrated the utility of Raman spectroscopy in identifying dominant solution-state conformations, such as the polyglycine II (PGII) extended helix. nih.gov

Characteristic Vibrational Frequencies in Peptides:

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Amide I (C=O stretch) | 1600 - 1700 |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 |

| Amide III | 1200 - 1300 |

| -CH₂ bend (Glycine, Cysteine) | ~1400 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their dynamic behavior. springernature.comnih.gov For this compound, both ¹H and ¹³C NMR would be employed to gain a comprehensive structural picture.

One-dimensional (1D) NMR spectra provide initial information on the chemical environment of the protons and carbons within the molecule. For instance, the ¹³C NMR spectrum of the related tripeptide, glycyl-glycyl-glycine, provides distinct signals for the carbonyl and α-carbon atoms of each glycine residue. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for complete structure determination.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's conformation.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, aiding in resonance assignment.

By integrating the information from these NMR experiments, it is possible to determine the sequential assignment of all proton and carbon resonances and to calculate a family of structures consistent with the experimental distance and dihedral angle constraints, thereby defining the conformational ensemble of this compound in solution.

The process of peptide crystallography involves several key stages:

Crystallization: The purified peptide is coaxed out of solution to form a well-ordered, three-dimensional crystal lattice. This is often the most challenging step. nih.gov

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. youtube.com

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, into which a model of the peptide is built and refined to best fit the experimental data. nih.gov

For example, the crystal structure of triglycine (gly-gly-gly) in its dihydrate form revealed that the peptide adopts a polyproline II (pPII) conformation, a structure also prevalent in unfolded proteins. acs.org This study highlighted the critical role of water molecules in stabilizing this particular conformation in the solid state. acs.org Similarly, the high-resolution crystal structure of (Pro-Pro-Gly)₁₀, a collagen-like peptide, has provided a detailed model for the collagen triple helix. nih.gov These examples demonstrate the level of atomic detail that can be achieved through X-ray crystallography, including the precise geometry of peptide bonds, side-chain orientations, and the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Chemical Derivatization Strategies for Analytical Purposes

Chemical derivatization is a widely employed strategy to enhance the analytical detection and characterization of peptides like this compound, particularly in complex biological matrices. nih.gov The primary goals of derivatization are to improve properties such as volatility, thermal stability, chromatographic separation, and ionization efficiency for mass spectrometry, or to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection. nih.gov

The presence of a free sulfhydryl group in the cysteine residue of this compound makes it a prime target for specific derivatization reactions. Common derivatizing agents for thiols include:

N-ethylmaleimide (NEM): This reagent reacts specifically with the sulfhydryl group to form a stable thioether linkage. This modification can be readily detected by mass spectrometry due to the mass shift it imparts on the peptide. researchgate.net

Iodoacetamide and Iodoacetic Acid: These are classic alkylating agents that react with the cysteine thiol group.

4-chloro-3,5-dinitrobenzotrifluoride (CNBF): This reagent has been used for the derivatization of low-molecular-mass thiols, including cysteine, for subsequent HPLC analysis. nih.gov

5,5'-dithio-bis-nitrobenzoic acid (DTNB) (Ellman's reagent): This reagent is used to quantify free sulfhydryl groups and can be employed in pre-column derivatization for HPLC. researchgate.net

4-dimethylaminophenylazophenyl-4'-maleimide (DABMI): Derivatization with this chromophoric maleimide allows for the tracking of cysteine-containing peptides during HPLC by absorbance and can produce a characteristic fragmentation pattern in MALDI mass spectrometry, facilitating their identification. nih.gov

These derivatization strategies are crucial for overcoming analytical challenges, such as the low abundance of the peptide in biological samples or its poor ionization efficiency in its native form. By modifying the peptide's chemical structure in a controlled manner, these methods significantly improve the sensitivity and specificity of analytical measurements.

Chemical Synthesis and Analog Design for Research Purposes

Strategies for the De Novo Synthesis of Glycyl-glycyl-cysteine

The de novo chemical synthesis of this compound involves the stepwise formation of peptide bonds between the constituent amino acids—two glycine (B1666218) units and one cysteine unit. The primary strategies employed are Solid-Phase Peptide Synthesis (SPPS) and, less commonly for short peptides, Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most prevalent method for peptide synthesis due to its efficiency and ease of purification. bachem.com The process involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids. nih.gov Reactions are driven to completion using excess soluble reagents, which are then removed by simple filtration and washing. nih.gov

For Gly-Gly-Cys, the synthesis proceeds in the C-terminus to N-terminus direction. The general cycle using the popular Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is as follows:

Resin Loading: The first amino acid, Cysteine, with its alpha-amino group protected by Fmoc and its reactive sulfhydryl side-chain protected by an acid-labile group like Trityl (Trt), is anchored to a solid support resin.

Fmoc Deprotection: The Fmoc group is removed from the Cysteine residue using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, exposing a free amino group. peptide.com

Coupling: The next amino acid, Fmoc-protected Glycine, is activated and coupled to the free amino group of the resin-bound Cysteine. This forms the first peptide bond.

Washing: Excess reagents and byproducts are washed away.

Repeat Cycle: The deprotection and coupling steps are repeated with a second molecule of Fmoc-protected Glycine to complete the tripeptide sequence.

Cleavage and Final Deprotection: Once the sequence is assembled, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). peptide.com This step also removes the side-chain protecting group from the Cysteine residue. peptide.com

| Step | Action | Reagents | Purpose |

| 1 | Resin Loading | Fmoc-Cys(Trt)-OH, Resin, Coupling Agents | Anchor the C-terminal amino acid to the solid support. |

| 2 | Deprotection | 20% Piperidine in DMF | Remove the Fmoc group to expose the N-terminal amine. |

| 3 | Coupling | Fmoc-Gly-OH, Coupling Agents (e.g., HATU, DIEA) | Form a peptide bond with the next amino acid. |

| 4 | Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from the newly added Glycine. |

| 5 | Coupling | Fmoc-Gly-OH, Coupling Agents | Form the final peptide bond. |

| 6 | Final Deprotection | 20% Piperidine in DMF | Expose the final N-terminal amine. |

| 7 | Cleavage | Trifluoroacetic Acid (TFA), Scavengers | Cleave the peptide from the resin and remove the Cysteine side-chain protecting group. |

Solution-Phase Peptide Synthesis (LPPS)

Also known as classical peptide synthesis, this method involves carrying out all reactions in a homogeneous solution. youtube.com While it avoids the use of a solid support, it requires purification after each step to remove byproducts and unreacted starting materials, which can be laborious. youtube.com For a short peptide like Gly-Gly-Cys, synthesis would involve protecting the N-terminus of one amino acid and activating the C-terminus of another before coupling them. The process is repeated sequentially. This method is generally less favored than SPPS for routine peptide synthesis but can be advantageous for very large-scale production of short peptides.

Synthesis of this compound Analogs and Derivatives for Mechanistic Studies

Creating analogs and derivatives of Gly-Gly-Cys is crucial for probing its structure-activity relationships in biological systems. These modifications allow researchers to study the specific roles of each amino acid residue, the peptide backbone, and the cysteine side chain.

Common strategies for generating such analogs include:

Amino Acid Substitution: One or both Glycine residues can be replaced with other amino acids, such as Alanine (to introduce steric bulk) or a D-amino acid (to increase resistance to proteolytic degradation). The Cysteine residue could be substituted with Serine to investigate the role of the sulfhydryl group versus a hydroxyl group, or with Penicillamine to introduce steric hindrance near the thiol.

Side-Chain Modification: The sulfhydryl group of Cysteine is a primary target for modification. It can be alkylated, acylated, or used as a handle to attach fluorescent probes, spin labels, or biotin (B1667282) tags for detection and binding studies. The use of orthogonal protecting groups, which can be removed without cleaving the peptide from the resin, allows for selective modification of the Cysteine side chain while the peptide is still attached to the solid support. peptide.com

Backbone Modification: The peptide backbone itself can be altered to change its conformational properties and stability. N-methylation of one of the peptide bonds can restrict rotation and enhance membrane permeability.

Incorporation of Unnatural Amino Acids: For advanced mechanistic studies, unnatural amino acids can be incorporated. For instance, a formylglycine (fGly) residue could be synthesized in place of a standard glycine. acs.org The aldehyde group of fGly serves as a unique chemical handle for site-specific bioconjugation, allowing the peptide to be attached to proteins or surfaces. acs.org

These synthetic analogs are invaluable tools for identifying key interaction points with biological targets, modulating peptide stability, and developing new research probes.

Peptide Bond Formation Techniques Relevant to this compound Synthesis

The formation of a peptide (amide) bond is a condensation reaction that joins the carboxyl group of one amino acid to the amino group of another. khanacademy.orggcwgandhinagar.com In chemical synthesis, this reaction requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. gcwgandhinagar.com

Protecting Groups

To ensure the correct sequence and prevent unwanted side reactions, temporary protecting groups are essential. peptide.com

α-Amino Group Protection: The N-terminus of the incoming amino acid is protected, commonly with Fmoc (base-labile) or t-Butoxycarbonyl (Boc) (acid-labile). electronicsandbooks.com

Side-Chain Protection: The reactive sulfhydryl group of Cysteine must be protected to prevent side reactions, such as oxidation or unwanted acylation. electronicsandbooks.com Common protecting groups for Cysteine's thiol group are Trityl (Trt), which is removed by mild acid, and Acetamidomethyl (Acm), which is stable to standard cleavage conditions and allows for selective deprotection later. peptide.com

| Group to Protect | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Cysteine Thiol | Trityl | Trt | Acid (e.g., TFA) |

| Cysteine Thiol | Acetamidomethyl | Acm | Specific reagents (e.g., silver acetate) |

Coupling Reagents

To facilitate peptide bond formation, the carboxylic acid group of the incoming amino acid is activated using coupling reagents. These reagents convert the hydroxyl of the carboxyl group into a better leaving group.

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) were among the first to be widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Aminium/Uronium Salts: Modern peptide synthesis predominantly uses aminium or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). springernature.com These reagents are highly efficient, lead to rapid coupling times, and suppress side reactions, resulting in higher purity of the final peptide. springernature.com

The choice of protecting groups and coupling reagents is critical for the successful synthesis of this compound and its derivatives, ensuring high yield and purity.

Q & A

Q. What are the optimal experimental conditions for synthesizing glycyl-glycyl-cysteine (GGC) with high purity and yield?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. Critical parameters include resin choice (e.g., Wang resin), coupling reagents (HOBt/DIC), and deprotection steps (20% piperidine in DMF). Characterization via reversed-phase HPLC (≥95% purity) and ESI-MS for molecular weight confirmation is essential. Ensure rigorous nitrogen flushing to prevent oxidation of the cysteine thiol group .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing GGC’s structural integrity?

Methodological Answer: Combine NMR (¹H, ¹³C) to confirm peptide backbone connectivity and cysteine’s sulfhydryl group. LC-MS with tandem mass spectrometry (MS/MS) verifies sequence accuracy. For purity, use HPLC with UV detection at 214 nm (peptide bond absorption) and compare retention times against standards. Elemental analysis and circular dichroism (CD) can assess secondary structure in solution .

Q. How can researchers mitigate oxidation of GGC during storage and experimental workflows?

Methodological Answer: Store lyophilized GGC under inert gas (argon) at -20°C. In solution, use degassed buffers (e.g., 50 mM Tris-HCl, pH 7.4) with 1 mM EDTA and 5 mM DTT to stabilize thiol groups. Monitor oxidation via Ellman’s assay for free sulfhydryl quantification .

Advanced Research Questions

Q. What molecular mechanisms underlie GGC’s role in modulating oxidative stress pathways, and how can these be experimentally validated?

Methodological Answer: Investigate GGC’s interaction with glutathione peroxidase (GPx) or thioredoxin reductase using enzyme kinetics (Michaelis-Menten parameters). Employ siRNA knockdown in cell models (e.g., HEK293) to observe changes in ROS levels via fluorescent probes (DCFH-DA). Validate findings with redox-sensitive GFP constructs and Western blotting for downstream targets like Nrf2 .

Q. How do contradictory reports on GGC’s bioavailability in vivo inform experimental design for pharmacokinetic studies?

Methodological Answer: Address discrepancies by comparing intravenous vs. oral administration routes in rodent models, using LC-MS/MS for plasma quantification. Include controls for protease degradation (e.g., co-administration of protease inhibitors) and assess tissue distribution via radiolabeled ¹⁴C-GGC. Meta-analysis of existing data can identify confounding variables (e.g., diet, metabolic rate) .

Q. What computational and experimental approaches resolve conflicting data on GGC’s metal-chelating properties?

Methodological Answer: Perform isothermal titration calorimetry (ITC) to measure binding affinities for transition metals (e.g., Zn²⁺, Cu²⁺). Pair with DFT calculations to model coordination geometries. Validate in vitro using metal-induced aggregation assays (e.g., for Aβ peptides) and compare with EDTA as a positive control. Address pH-dependent binding variability by testing across physiological pH ranges (5.0–7.4) .

Q. How can researchers design robust assays to distinguish GGC’s direct antioxidant effects from indirect signaling modulation?

Methodological Answer: Use genetic knockout models (e.g., GCLM⁻/⁻ cells) to isolate GGC’s direct ROS-scavenging capacity via electron paramagnetic resonance (EPR) spectroscopy. For signaling pathways, employ phospho-specific antibodies (e.g., p-Akt, p-ERK) and pharmacological inhibitors (LY294002 for PI3K). Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream targets .

Methodological Considerations

- Data Contradiction Analysis : Apply systematic reviews (PRISMA guidelines) to aggregate in vitro/in vivo studies, highlighting variability in assay conditions (e.g., cell type, oxidant concentration) .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for animal studies and ensure all synthetic protocols include detailed reaction stoichiometry, purification logs, and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.